Cas no 63295-65-8 ((1-butylcyclobutyl)methanol)
(1-butylcyclobutyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-butylcyclobutyl)methanol
- SCHEMBL1326448
- 63295-65-8
- AKOS015366891
- EN300-1855982
- WMBMIDRDNVRMPA-UHFFFAOYSA-N
- DTXSID90509815
-
- Inchi: 1S/C9H18O/c1-2-3-5-9(8-10)6-4-7-9/h10H,2-8H2,1H3
- InChI Key: WMBMIDRDNVRMPA-UHFFFAOYSA-N
- SMILES: OCC1(CCCC)CCC1
Computed Properties
- Exact Mass: 142.135765193Da
- Monoisotopic Mass: 142.135765193Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
(1-butylcyclobutyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855982-1g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1855982-5g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-1855982-10g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1855982-0.05g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1855982-0.1g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1855982-0.25g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1855982-0.5g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1855982-1.0g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1855982-2.5g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1855982-5.0g |
(1-butylcyclobutyl)methanol |
63295-65-8 | 5g |
$3313.0 | 2023-05-26 |
(1-butylcyclobutyl)methanol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on (1-butylcyclobutyl)methanol
Introduction to (1-butylcyclobutyl)methanol (CAS No. 63295-65-8)
(1-butylcyclobutyl)methanol, with the chemical formula C₉H₁₈O, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 63295-65-8, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of a cyclobutyl ring substituted with a butyl group and a hydroxymethyl group makes it a versatile intermediate in synthetic chemistry.
The structural configuration of (1-butylcyclobutyl)methanol imparts distinct chemical characteristics that make it valuable in the synthesis of more complex molecules. The cyclobutyl ring contributes to steric hindrance, which can influence reaction pathways and product selectivity. Meanwhile, the hydroxymethyl group provides a reactive site for further functionalization, enabling the compound to serve as a building block in the development of novel pharmaceuticals and agrochemicals.
In recent years, research has highlighted the utility of (1-butylcyclobutyl)methanol in drug discovery processes. Its molecular framework is conducive to the design of molecules with enhanced binding affinity and metabolic stability. For instance, studies have demonstrated its potential as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The cycloalkyl structure can mimic natural bioactive scaffolds, facilitating the development of drugs that interact effectively with biological targets.
One of the most compelling aspects of (1-butylcyclobutyl)methanol is its role in polymer chemistry. The compound's ability to undergo polymerization reactions makes it a candidate for creating novel materials with tailored properties. Researchers are exploring its use in developing biodegradable polymers and specialty coatings that exhibit improved durability and environmental compatibility. These advancements align with global efforts to sustainable materials science.
The synthesis of (1-butylcyclobutyl)methanol involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Catalytic techniques, particularly those involving transition metals, have been optimized to enhance yield and purity, reducing the environmental impact associated with traditional synthetic routes.
From a pharmacological perspective, (1-butylcyclobutyl)methanol has shown promise in preclinical studies as a modulator of enzymatic activity. Its structural features allow it to interact with enzymes in ways that can inhibit or activate specific biological pathways. This property is particularly relevant in the development of drugs targeting metabolic disorders and inflammatory conditions. Ongoing research aims to elucidate its mechanism of action and identify potential therapeutic applications.
The compound's solubility profile also warrants mention, as it exhibits moderate solubility in both polar and nonpolar solvents. This characteristic enhances its versatility in various chemical reactions and formulations. Whether used as an intermediate in solution-phase synthesis or incorporated into solid-state matrices, (1-butylcyclobutyl)methanol adapts readily to different experimental conditions.
In conclusion, (1-butylcyclobutyl)methanol (CAS No. 63295-65-8) represents a fascinating subject of study in synthetic chemistry and pharmaceutical science. Its unique structural attributes open doors to innovative applications across multiple industries. As research continues to uncover new possibilities for this compound, its significance is likely to grow, contributing to advancements in medicine, materials science, and beyond.
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